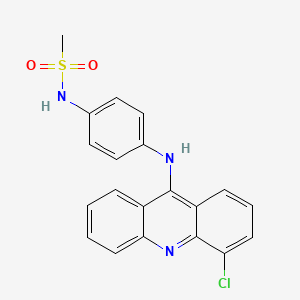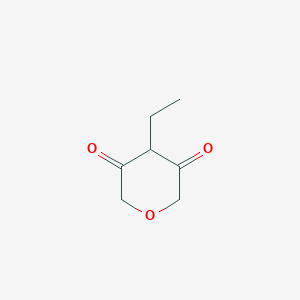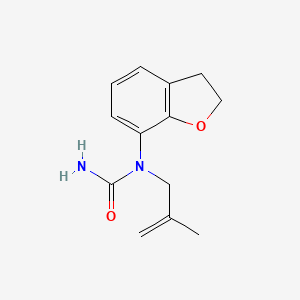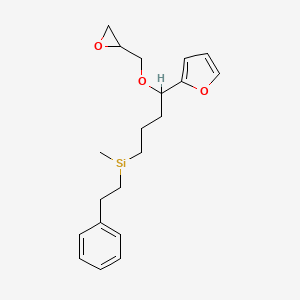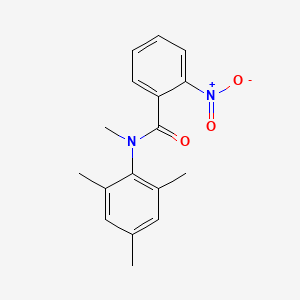
N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with a nitro group, a methyl group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide typically involves the nitration of N-methylbenzamide followed by the introduction of the trimethylphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. The subsequent steps may involve the use of catalysts and specific temperature controls to ensure the proper formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-methyl-2-amino-N-(2,4,6-trimethylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The benzamide core may interact with enzymes or receptors, modulating their activity. The trimethylphenyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-nitroaniline: Shares the nitro and methyl groups but lacks the trimethylphenyl group.
N-(2,4,6-Trimethylphenyl)formamide: Contains the trimethylphenyl group but lacks the nitro group.
2,4,6-Trinitro-N-methyl-aniline: Contains multiple nitro groups but lacks the benzamide core.
Uniqueness
N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and trimethylphenyl groups enhances its versatility in various chemical reactions and applications .
Properties
CAS No. |
61494-34-6 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-11-9-12(2)16(13(3)10-11)18(4)17(20)14-7-5-6-8-15(14)19(21)22/h5-10H,1-4H3 |
InChI Key |
ZDKVBUGMGKIPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C)C(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


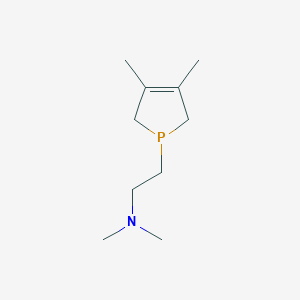
![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)

methanone](/img/structure/B14592069.png)

![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)
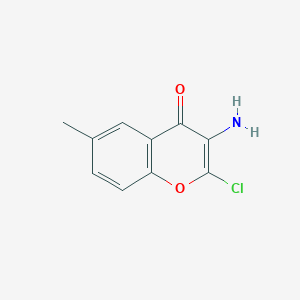
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
